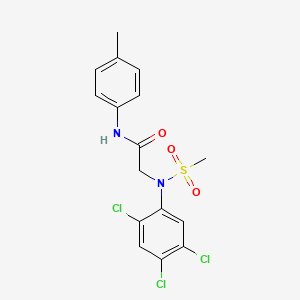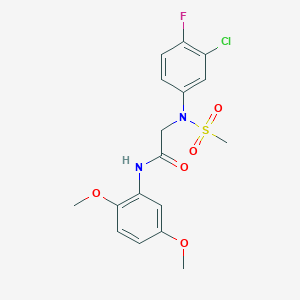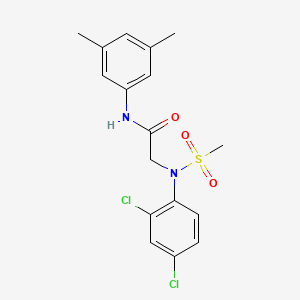![molecular formula C20H22N2O6S B3617946 ethyl 4-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3617946.png)
ethyl 4-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Descripción general
Descripción
Ethyl 4-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has shown promise as a therapeutic strategy for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
Ethyl 4-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways that are essential for B-cell survival and proliferation. BTK inhibition also leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, resulting in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated dose-dependent inhibition of BTK activity and suppression of BCR signaling in B-cells. This compound has also shown efficacy in reducing tumor burden in preclinical models of B-cell malignancies, with minimal toxicity to normal tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of ethyl 4-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate as a tool compound for laboratory experiments include its potency, selectivity, and favorable pharmacokinetic profile. This compound has also been shown to have a low risk of off-target effects, making it a reliable tool for studying B-cell signaling pathways. However, the limitations of this compound include its cost and availability, as well as the need for specialized equipment and expertise to perform BTK kinase assays and other biochemical assays.
Direcciones Futuras
There are several future directions for the development of ethyl 4-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate and other BTK inhibitors. One area of focus is the optimization of dosing regimens and combination therapies to maximize efficacy and minimize toxicity. Another area of interest is the identification of biomarkers that can predict response to BTK inhibition and guide patient selection for clinical trials. Additionally, there is ongoing research into the role of BTK in other immune cell types, such as T-cells and natural killer cells, which could expand the therapeutic potential of BTK inhibitors beyond B-cell malignancies.
Aplicaciones Científicas De Investigación
Ethyl 4-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, leading to the suppression of BCR signaling and the induction of apoptosis in B-cells. This compound has also shown efficacy in combination with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.
Propiedades
IUPAC Name |
ethyl 4-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-4-28-20(25)15-8-10-17(11-9-15)21-19(24)13-22(29(3,26)27)18-7-5-6-16(12-18)14(2)23/h5-12H,4,13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHQKXIADAMYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC(=C2)C(=O)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3617870.png)
![methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}benzoate](/img/structure/B3617893.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethylphenyl)benzamide](/img/structure/B3617899.png)

![N-(4-bromophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3617914.png)

![N-(2-methoxy-5-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B3617924.png)

![4-chloro-N-(2,5-dimethoxyphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3617929.png)
![ethyl 4-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3617940.png)
![2-[(4-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B3617951.png)
![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3617965.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B3617973.png)